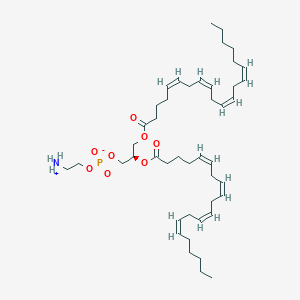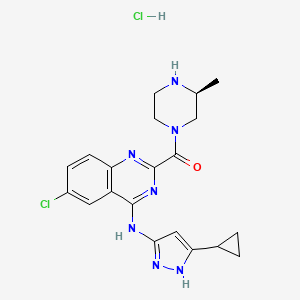
CZh226 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CZh226 hydrochloride is a potent and selective inhibitor of p21-activated kinase 4 (PAK4). It has a Ki value of 9 nM and displays 346-fold selectivity over PAK1 . This compound is known for its excellent kinase spectrum selectivity against a panel of 54 kinases, showing less than 80% inhibition at 0.1 µM . This compound is a valuable research probe for the biological investigation of group II PAKs and has shown potential in inhibiting the migration and invasion of A549 tumor cells by regulating PAK4-directed downstream signaling pathways .
Vorbereitungsmethoden
The synthesis of CZh226 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a quinazoline scaffold. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the chloro and amino groups: These functional groups are introduced through selective halogenation and amination reactions.
Attachment of the pyrazolyl and piperazinyl groups: These groups are attached through nucleophilic substitution reactions.
Final hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
CZh226 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and pyrazolyl groups.
Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
CZh226 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a research probe to study the structure and function of PAK4 and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of PAK4 in cell signaling, cytoskeletal reorganization, and cell motility.
Wirkmechanismus
CZh226 hydrochloride exerts its effects by selectively inhibiting PAK4, a serine/threonine protein kinase involved in various cellular processes. The compound binds to the ATP-binding pocket of PAK4, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts PAK4-mediated signaling pathways, leading to reduced cell migration, invasion, and proliferation .
Vergleich Mit ähnlichen Verbindungen
CZh226 hydrochloride is unique in its high selectivity for PAK4 over other kinases. Similar compounds include other PAK4 inhibitors with quinazoline scaffolds, such as:
Compound 31: Another potent and selective PAK4 inhibitor with a similar quinazoline core.
6-Chloro-4-aminoquinazoline-2-carboxamide derivatives: These compounds also target PAK4 and have been studied for their potential anticancer properties.
Compared to these similar compounds, this compound stands out due to its remarkable selectivity and potency, making it a valuable tool for research and potential therapeutic development .
Eigenschaften
Molekularformel |
C20H23Cl2N7O |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C20H22ClN7O.ClH/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12;/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27);1H/t11-;/m0./s1 |
InChI-Schlüssel |
AHZTURNQWPRGPY-MERQFXBCSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |
Kanonische SMILES |
CC1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)

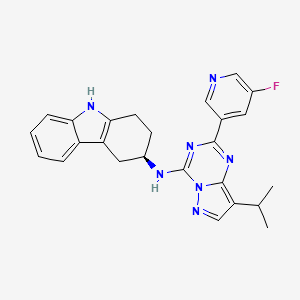
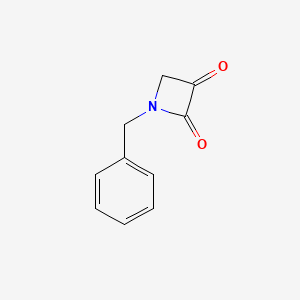
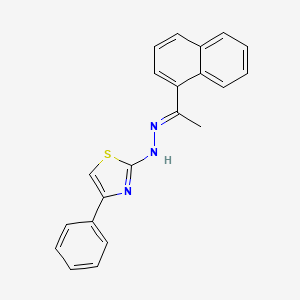
![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)
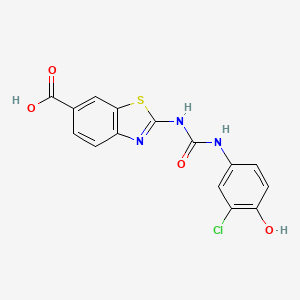
![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)


![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
